N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Description
N-[2-(1H-Benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic hybrid molecule combining a benzimidazole moiety and a quinazolinone core linked via an acetamide bridge. The benzimidazole unit is known for its heterocyclic stability and bioactivity, while the quinazolinone scaffold is frequently employed in kinase inhibitors and anticonvulsant agents . The dimethoxy and methyl substituents on the quinazolinone ring may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C22H23N5O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H23N5O4/c1-14-25-17-11-20(31-3)19(30-2)10-15(17)22(29)27(14)12-21(28)23-8-9-26-13-24-16-6-4-5-7-18(16)26/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,23,28) |
InChI Key |
HIAGQVGGDWOJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCN3C=NC4=CC=CC=C43)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinazolinone intermediates. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . Quinazolinone derivatives are often synthesized through the cyclization of anthranilic acid derivatives with formamide . The final step involves the coupling of these intermediates through an acylation reaction to form the target compound.
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone ring can be reduced using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles.
Scientific Research Applications
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, affecting their function. The quinazolinone ring can inhibit enzymes involved in cell proliferation and survival. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Acetamide Linkages
Several compounds share the benzimidazole-acetamide framework but differ in substituents and appended pharmacophores:
Key Observations :
- Substituent Impact: The target compound’s 6,7-dimethoxy groups on the quinazolinone may improve solubility compared to the dichlorophenyl group in , which enhances lipophilicity but risks toxicity.
- Pharmacophore Synergy : Unlike the hydrazide-aniline derivative in , the target lacks polar hydrazide groups, which could reduce off-target interactions but may limit anti-inflammatory efficacy .
Challenges :
- Steric hindrance from the ethyl-benzimidazole linker may complicate coupling efficiency compared to smaller spacers in .
Pharmacological Potential (Inferred from Analogues)
While direct activity data for the target compound is unavailable, structural parallels suggest:
- Anticonvulsant Activity : The dichlorophenyl analogue in showed seizure suppression, but the target’s methyl group may reduce efficacy due to lower electronegativity.
- Anti-inflammatory Action : Benzimidazole derivatives in inhibit COX-2; however, the target’s lack of hydrazide/aniline groups may shift selectivity toward other pathways.
Critical Analysis of Evidence Limitations
- Absence of Direct Data: No studies in the provided evidence explicitly evaluate the target compound, necessitating extrapolation from analogues.
- Synthetic Variability : Methods in employ divergent reagents (e.g., ZnCl₂ in vs. sodium metabisulfite in ), complicating yield or purity comparisons.
- Contradictions: The thiazolidinone derivatives in prioritize anti-inflammatory activity, whereas quinazolinones in focus on anticonvulsant effects—highlighting scaffold-dependent bioactivity divergence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
